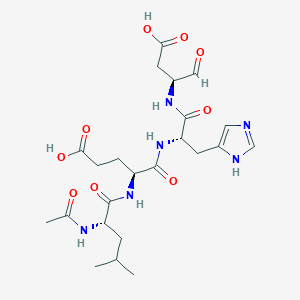

Ac-LEHD-CHO

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C23H34N6O9 |

|---|---|

Molecular Weight |

538.6 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C23H34N6O9/c1-12(2)6-17(26-13(3)31)23(38)28-16(4-5-19(32)33)21(36)29-18(7-14-9-24-11-25-14)22(37)27-15(10-30)8-20(34)35/h9-12,15-18H,4-8H2,1-3H3,(H,24,25)(H,26,31)(H,27,37)(H,28,38)(H,29,36)(H,32,33)(H,34,35)/t15-,16-,17-,18-/m0/s1 |

InChI Key |

LRHHFDQCXBPQLY-XSLAGTTESA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C=O)NC(=O)C |

sequence |

LEHD |

Synonyms |

Ac-LEHD-CHO acetyl-Leu-Glu-His-Asp-CHO acetyl-leucyl-glutamyl-histidyl-aspartal |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ac-LEHD-CHO

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-LEHD-CHO is a synthetic tetrapeptide aldehyde that acts as a potent, reversible inhibitor of caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis. By targeting the catalytic activity of caspase-9, this compound effectively blocks the downstream activation of executioner caspases, thereby preventing the characteristic biochemical and morphological changes associated with programmed cell death. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory profile, its role in the caspase-9 signaling pathway, and detailed experimental protocols for its application in research settings.

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. The caspase family of cysteine-aspartic proteases plays a central role in executing the apoptotic program. Caspases are broadly categorized as initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3, -6, and -7). The intrinsic apoptotic pathway, also known as the mitochondrial pathway, is triggered by various intracellular stresses, such as DNA damage or growth factor withdrawal. A critical event in this pathway is the release of cytochrome c from the mitochondria, which leads to the activation of caspase-9.[1][2]

This compound, with the sequence Ac-Leu-Glu-His-Asp-CHO, is a cell-permeable peptide inhibitor designed to mimic the consensus cleavage site of caspase-9 substrates.[3] Its aldehyde functional group forms a reversible covalent bond with the active site cysteine of caspase-9, thereby inhibiting its proteolytic activity.[3] This makes this compound an invaluable tool for studying the role of caspase-9 in apoptosis and for exploring its therapeutic potential in diseases characterized by excessive cell death.

Mechanism of Action of this compound

This compound functions as a competitive, reversible inhibitor of caspase-9.[3] The peptide sequence (LEHD) is recognized by the substrate-binding pocket of caspase-9. The aldehyde group then forms a thiohemiacetal adduct with the catalytic cysteine residue in the active site of the enzyme, preventing it from cleaving its natural substrates.

While this compound is primarily known as a caspase-9 inhibitor, it also exhibits inhibitory activity against other caspases, albeit to a lesser extent.[4] Its selectivity is a crucial factor to consider when interpreting experimental results.

Quantitative Data: Inhibitory Profile of this compound

The inhibitory potency of this compound against a panel of caspases is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Caspase Target | IC50 (nM) |

| Caspase-1 | 15.0 |

| Caspase-4 | 81.7 |

| Caspase-5 | 21.3 |

| Caspase-8 | 3.82 |

| Caspase-9 | 49.2 |

| Caspase-10 | 40.4 |

| Caspase-14 | 134 |

Data sourced from the NIH Molecular Libraries Program. The assay utilized a (Z-LEHD)2-R110 tetrapeptide substrate.[5]

The Caspase-9 Signaling Pathway and the Role of this compound

The activation of caspase-9 is a tightly regulated process that occurs on a multi-protein complex known as the apoptosome.[1][6] The signaling cascade is initiated by intracellular stress signals that lead to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol.[6]

Signaling Pathway Diagram

As depicted in Figure 1, cytochrome c, upon its release into the cytosol, binds to Apaf-1 (Apoptotic protease-activating factor 1).[6] This binding, in the presence of dATP/ATP, triggers a conformational change in Apaf-1, leading to its oligomerization into a heptameric, wheel-shaped structure known as the apoptosome.[1] The apoptosome then recruits pro-caspase-9, the inactive zymogen of caspase-9.[1] This proximity-induced dimerization leads to the auto-activation of caspase-9.[7] Active caspase-9 then proceeds to cleave and activate downstream executioner caspases, such as caspase-3 and caspase-7, which in turn cleave a plethora of cellular substrates, ultimately leading to the dismantling of the cell.[8] this compound intervenes in this cascade by directly inhibiting the activity of active caspase-9, thereby preventing the activation of executioner caspases and halting the apoptotic process.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in experimental settings. It is recommended to optimize concentrations and incubation times for specific cell types and experimental conditions.

In Vitro Caspase-9 Inhibition Assay (Fluorometric)

This protocol describes the measurement of caspase-9 inhibition by this compound using a fluorogenic substrate.

Materials:

-

Recombinant active caspase-9

-

This compound (stock solution in DMSO)

-

Caspase assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

-

Fluorogenic caspase-9 substrate (e.g., Ac-LEHD-AFC or Ac-LEHD-AMC)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in caspase assay buffer. Also, prepare a vehicle control (DMSO) and a no-inhibitor control.

-

In the wells of a 96-well plate, add the diluted this compound or controls.

-

Add recombinant active caspase-9 to each well and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic caspase-9 substrate to each well.

-

Immediately measure the fluorescence kinetics over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 400/505 nm for AFC; Ex/Em = 380/460 nm for AMC).[9][10]

-

Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence curve).

-

Determine the percent inhibition for each concentration of this compound relative to the no-inhibitor control and calculate the IC50 value.

Experimental Workflow Diagram

Inhibition of Apoptosis in a Cellular Context

This protocol outlines a general procedure for treating cells with this compound to assess its ability to prevent apoptosis induced by a specific stimulus.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Apoptosis detection kit (e.g., Annexin V/Propidium Iodide staining kit, TUNEL assay kit)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Seed cells in appropriate culture vessels and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.

-

Induce apoptosis by adding the chosen stimulus to the culture medium.

-

Incubate the cells for a predetermined time, sufficient to induce a measurable apoptotic response in the control group.

-

Harvest the cells (including any floating cells) and wash with cold PBS.

-

Stain the cells for apoptosis according to the manufacturer's protocol of the chosen detection kit.

-

Analyze the stained cells by flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic cells in each treatment group.

-

Compare the levels of apoptosis in the this compound-treated groups to the control group to determine the protective effect of the inhibitor.

Conclusion

This compound is a well-characterized and widely used tool for the specific inhibition of caspase-9. Its mechanism of action, centered on the reversible inhibition of the enzyme's catalytic activity, allows for the precise dissection of the intrinsic apoptotic pathway. The quantitative data on its inhibitory profile and the detailed experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies of apoptosis and related pathologies. Understanding the intricacies of its function and application is paramount for advancing our knowledge of programmed cell death and for the development of novel therapeutic strategies targeting apoptotic pathways.

References

- 1. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ac-Leu-Glu-His-Asp-CHO (Caspase 9 Inhibitor) - Echelon Biosciences [echelon-inc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]

- 7. Caspase-9 - Wikipedia [en.wikipedia.org]

- 8. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biopioneer.com.tw [biopioneer.com.tw]

An In-depth Technical Guide to the Role of Ac-LEHD-CHO in Studying Apoptosis Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Caspases in Programmed Cell Death

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells.[1][2] This intricate process is primarily executed by a family of cysteine-aspartic proteases known as caspases.[3] Caspases are synthesized as inactive zymogens (procaspases) and, upon receiving specific signals, undergo a proteolytic cascade, leading to the dismantling of the cell in a controlled manner that avoids inflammation.[4][5]

Apoptosis is broadly divided into two major signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[2][3][6] The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane receptors, leading to the activation of initiator caspase-8.[1][5] The intrinsic pathway, on the other hand, is triggered by intracellular stresses like DNA damage or growth factor withdrawal.[1][3] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of initiator caspase-9.[5][7] Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which carry out the final steps of cellular demolition.[8]

Given its central role as the apical protease in the intrinsic pathway, caspase-9 is a key target for studying apoptosis.[4][9] Ac-LEHD-CHO, a specific and reversible inhibitor of caspase-9, has emerged as an invaluable chemical tool for dissecting the molecular mechanisms of apoptosis.[10] This guide provides a comprehensive overview of this compound, its mechanism, and its application in apoptosis research.

This compound: Mechanism of Action and Specificity

This compound is a synthetic tetrapeptide (Acetyl-Leu-Glu-His-Asp) modified with a C-terminal aldehyde group (-CHO).[10][11] This aldehyde functional group is key to its inhibitory activity. It acts as a reversible inhibitor by targeting the active site cysteine of caspase-9. The peptide sequence, LEHD (Leu-Glu-His-Asp), mimics the cleavage site recognized by caspase-9 in its natural substrates, conferring a high degree of specificity.

The primary utility of this compound in research stems from its ability to selectively block the activity of caspase-9, thereby allowing scientists to:

-

Distinguish between the intrinsic and extrinsic apoptosis pathways.

-

Investigate the specific downstream events following caspase-9 activation.

-

Assess the therapeutic potential of targeting the intrinsic pathway in various diseases.

While highly specific for caspase-9, it's important for researchers to be aware of potential off-target effects at high concentrations. The table below summarizes the inhibitory potency of this compound against various caspases, typically measured by the half-maximal inhibitory concentration (IC50).

| Caspase Target | Reported IC50 / K_i Values | Pathway | Reference |

| Caspase-9 | ~10-20 nM (K_i) | Intrinsic Initiator | [Various Sources] |

| Caspase-4 | Inhibitory activity noted | Inflammatory | [12][13][14] |

| Caspase-8 | Weakly inhibitory | Extrinsic Initiator | [15][16] |

| Caspase-3 | Very weakly inhibitory | Executioner | [12] |

| Granzyme B | Inhibitory activity noted | Cytotoxic T-cell mediated | [16] |

Note: IC50 and K_i values can vary depending on the assay conditions and substrate used. Researchers should consult specific product datasheets for the most accurate information.

Visualizing the Apoptotic Pathways

Understanding where this compound acts is crucial for experimental design and data interpretation. The following diagrams, generated using the DOT language, illustrate the core signaling cascades of the intrinsic and extrinsic pathways.

Caption: The Intrinsic Apoptosis Pathway and the inhibitory action of this compound on Caspase-9.

Caption: The Extrinsic Apoptosis Pathway, initiated by death receptor signaling.

Experimental Protocols and Applications

This compound is a versatile tool used in a variety of experimental contexts. A primary application is to determine whether a specific stimulus induces apoptosis via the intrinsic pathway.

General Experimental Workflow

The following diagram outlines a typical workflow for investigating apoptosis pathways using this compound.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Apoptosis - Wikipedia [en.wikipedia.org]

- 3. 细胞凋亡的内在和外在通路 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 4. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. portlandpress.com [portlandpress.com]

- 7. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Caspase-9 - Wikipedia [en.wikipedia.org]

- 10. Ac-Leu-Glu-His-Asp-CHO (Caspase 9 Inhibitor) - Echelon Biosciences [echelon-inc.com]

- 11. CPC Scientific Ac-Leu-Glu-His-Asp-CHO 5MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 12. pubcompare.ai [pubcompare.ai]

- 13. medchemexpress.com [medchemexpress.com]

- 14. caymanchem.com [caymanchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

Ac-LEHD-CHO: A Technical Guide for Studying Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

The study of cell cycle progression and its checkpoints is fundamental to understanding cellular homeostasis and the pathogenesis of diseases such as cancer. Pharmacological agents that induce cell cycle arrest are invaluable tools in this field. However, a significant challenge in interpreting the effects of these agents is the concurrent induction of apoptosis, which can obscure the specific mechanisms of cell cycle regulation. The caspase-9 inhibitor, Ac-LEHD-CHO, offers a solution by effectively decoupling these two processes. This technical guide provides an in-depth overview of the use of this compound as a tool to inhibit apoptosis when studying chemically induced cell cycle arrest, particularly at the G2/M transition. It includes detailed experimental protocols, a summary of relevant quantitative data, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction: The Role of this compound in Cell Cycle Analysis

This compound is a synthetic, cell-permeable peptide aldehyde that acts as a potent and reversible inhibitor of caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis.[1][2] While not a direct inducer of cell cycle arrest, this compound is an essential tool for accurately studying the mechanisms of cell cycle checkpoints. Many chemical agents used to synchronize or arrest cells, such as microtubule-destabilizing agents (e.g., nocodazole) or taxanes (e.g., paclitaxel), can trigger the apoptotic cascade, leading to a mixed population of cells undergoing both cell cycle arrest and cell death.[3][4] This co-occurrence complicates the analysis of specific cell cycle-related events.

By inhibiting caspase-9, this compound allows researchers to maintain cell viability during prolonged cell cycle arrest, enabling a clearer investigation of the molecular players and pathways governing the cell cycle checkpoint . This is particularly relevant for studying the G2/M checkpoint, as a natural link exists between the master regulator of mitosis, the CDK1/cyclin B1 complex, and the apoptotic machinery.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the inhibition of caspase-9. Caspase-9 is activated downstream of mitochondrial stress, which is often a consequence of the cellular damage or mitotic spindle defects caused by cell cycle-arresting agents.[5][6]

A critical point of crosstalk between the cell cycle and apoptosis occurs during mitosis. In healthy, dividing cells, the CDK1/cyclin B1 complex, which drives entry into mitosis, phosphorylates caspase-9 at an inhibitory site (Threonine 125).[6][7] This phosphorylation prevents the activation of caspase-9 and subsequent apoptosis, thus ensuring cell survival during normal cell division.[6][7] However, during a prolonged mitotic arrest induced by drugs like nocodazole, the spindle assembly checkpoint is activated. If the cell is unable to resolve the mitotic defect, the levels of anti-apoptotic proteins like Mcl-1 may decline, leading to the activation of the intrinsic apoptotic pathway upstream of caspase-9.[8][9] This can eventually overcome the inhibitory phosphorylation by CDK1/cyclin B1, leading to caspase-9 activation and apoptosis.

This compound intervenes in this pathway by directly binding to and inhibiting the active site of caspase-9, thereby preventing the cleavage of downstream effector caspases (e.g., caspase-3) and blocking the execution of apoptosis. This allows the cell to remain in a state of cell cycle arrest without undergoing programmed cell death.

Quantitative Data Presentation

The effective concentration of this compound and cell cycle-arresting agents can vary depending on the cell line and experimental conditions. The following tables summarize reported concentrations and their observed effects.

Table 1: this compound Concentrations for Apoptosis Inhibition

| Cell Line | Inducing Agent | This compound Concentration | Observed Effect | Reference |

| Cortical Neurons | Aβ-(25-35) | 20 µM | Prevention of cell death | [10] |

| CHO Cells | Not specified | Not specified, but noted as an inhibitor | Enhanced cell viability | [11] |

| Hematopoietic cells | Cytokine deprivation | Not specified, used Q-VD-OPh | Increased viability, but cells entered a non-dividing state | [5] |

Table 2: Concentrations of Common G2/M Arresting Agents

| Agent | Cell Line | Concentration | Duration | Observed Effect | Reference |

| Nocodazole | HeLa | 50 ng/mL | 10-11 hours | Mitotic arrest | [12] |

| Nocodazole | HL-60 | 200 nM | 12 hours | G2/M arrest | [4] |

| Paclitaxel (Taxol) | MCF-7, MDA-MB-231 | Not specified | Time-dependent | G2/M arrest and apoptosis | [3] |

| Paclitaxel | Sp2, Jurkat | 0.05 mg/L (~60 nM) | 14 hours | Cell synchronization in G2/M | [10] |

Experimental Protocols

The following protocols provide a framework for using this compound to study cell cycle arrest. Optimization for specific cell lines and experimental goals is recommended.

General Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., HeLa, CHO, or other cell line of interest) at a density that will ensure they are in the logarithmic growth phase and not confluent at the time of harvesting.

-

Pre-treatment with this compound: Approximately 1-2 hours prior to inducing cell cycle arrest, add this compound to the cell culture medium to a final concentration of 10-20 µM (this may require optimization). A vehicle control (e.g., DMSO) should be run in parallel.

-

Induction of Cell Cycle Arrest: Add the cell cycle-arresting agent (e.g., nocodazole to a final concentration of 50-200 nM) to the culture medium.

-

Incubation: Incubate the cells for the desired duration to achieve cell cycle arrest (e.g., 12-24 hours for nocodazole).

-

Harvesting: Harvest the cells for downstream analysis (e.g., flow cytometry, western blotting, or immunofluorescence).

Analysis of Cell Cycle Distribution by Flow Cytometry

-

Cell Preparation:

-

Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells once with ice-cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cell pellet twice with PBS.

-

Resuspend the cells in a staining solution containing propidium iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Gate on the single-cell population to exclude doublets and aggregates.

-

Acquire the fluorescence data for PI to determine the DNA content.

-

Analyze the data using appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

Analysis of Cell Cycle Proteins by Western Blotting

-

Protein Extraction:

-

Harvest and wash the cells as described above.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates.

-

-

SDS-PAGE and Transfer:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against key cell cycle proteins (e.g., Cyclin B1, CDK1, phospho-Histone H3) and apoptosis markers (e.g., cleaved Caspase-3, PARP) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Mandatory Visualizations

References

- 1. biotium.com [biotium.com]

- 2. Ac-Leu-Glu-His-Asp-CHO (Caspase 9 Inhibitor) - Echelon Biosciences [echelon-inc.com]

- 3. Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Phosphorylation of Mcl-1 by CDK1–cyclin B1 initiates its Cdc20-dependent destruction during mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphorylation of caspase-9 by CDK1/cyclin B1 protects mitotic cells against apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. embopress.org [embopress.org]

- 9. researchgate.net [researchgate.net]

- 10. Timed, sequential administration of paclitaxel improves its cytotoxic effectiveness in a cell culture model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cell cycle dependent antagonistic interactions between paclitaxel and carboplatin in combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Caspase-9 Inhibitor Ac-LEHD-CHO: A Technical Guide for Hepatotoxicity Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drug-induced liver injury (DILI) is a significant concern in drug development and clinical practice, with hepatocyte apoptosis being a key mechanism underlying the pathology of many forms of DILI. The caspase family of proteases plays a central role in executing the apoptotic program. Caspase-9, an initiator caspase, is a critical component of the intrinsic apoptotic pathway, which is often implicated in toxicant-induced liver damage. Ac-LEHD-CHO is a synthetic tetrapeptide aldehyde that acts as a potent and reversible inhibitor of caspase-9.[1] Its specificity makes it an invaluable tool for elucidating the molecular mechanisms of hepatotoxicity and for exploring potential therapeutic interventions aimed at mitigating liver injury. This in-depth technical guide provides a comprehensive overview of the applications of this compound in hepatotoxicity research, complete with detailed experimental protocols, quantitative data, and visual representations of relevant signaling pathways and workflows.

Mechanism of Action in Hepatotoxicity

In many models of hepatotoxicity, such as that induced by the combination of D-galactosamine (GalN) and Tumor Necrosis Factor-alpha (TNF-α), the apoptotic signaling cascade converges on the activation of caspase-9.[2] TNF-α, a pro-inflammatory cytokine, can trigger the extrinsic apoptotic pathway through its receptor, TNFR1. In hepatocytes, this signal is often amplified through the mitochondrial (intrinsic) pathway. This involves the cleavage of Bid by caspase-8, leading to the release of cytochrome c from the mitochondria. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates pro-caspase-9. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[3][4][5]

This compound exerts its protective effect by directly inhibiting the enzymatic activity of caspase-9, thereby preventing the downstream activation of effector caspases and the subsequent dismantling of the cell.[2] It is important to note that while this compound is effective in preventing apoptosis in certain models of hepatotoxicity, it may not be protective in all contexts. For instance, in Fas-mediated liver injury, an alternative apoptotic pathway may bypass the absolute requirement for caspase-9 activation.

While this compound demonstrates a protective role in specific apoptosis-driven liver injury models, it is crucial to consider the broader implications of caspase-9 inhibition. In some contexts, such as carbon tetrachloride (CCl4)-induced liver injury, inhibition of caspase-9 has been shown to exacerbate hepatocellular damage.[6][7] This is thought to be due to the suppression of a protective autophagy response that is dependent on caspase-9 activity.[6][7]

Data Presentation

The following tables summarize quantitative data from studies investigating the role of caspase-9 in hepatotoxicity.

Table 1: Effect of Caspase-9 Inhibition on Hepatocyte Viability in a CCl4-Induced Injury Model

| Treatment Group | Cell Viability (%) |

| Control | 100 |

| CCl4 (2 µl/ml) | ~40 |

| CCl4 (2 µl/ml) + z-LEHD-fmk (20 µM) | ~25 |

Data adapted from a study on HepG2 cells, indicating that caspase-9 inhibition can decrease cell viability in this model.[6]

Table 2: In Vivo Effect of Caspase-9 Inhibition on Serum Alanine Aminotransferase (ALT) Levels in a CCl4-Induced Liver Injury Model in Mice

| Treatment Group | Serum ALT (U/L) |

| Control | ~50 |

| CCl4 (75 µl/kg) | ~4500 |

| CCl4 (75 µl/kg) + z-LEHD-fmk (3 mg/kg) | ~6000 |

Data adapted from an in vivo mouse model, demonstrating that caspase-9 inhibition can lead to increased liver damage as indicated by higher ALT levels.[8]

Experimental Protocols

Induction of Hepatotoxicity in Cell Culture (GalN/TNF-α Model)

This protocol describes a common method for inducing apoptosis in primary hepatocytes or hepatoma cell lines like HepG2.

Materials:

-

Hepatocytes (primary or cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

D-galactosamine (GalN)

-

Tumor Necrosis Factor-alpha (TNF-α)

-

This compound

-

Phosphate-buffered saline (PBS)

-

96-well plates

Procedure:

-

Seed hepatocytes in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and allow them to adhere overnight.

-

Prepare working solutions of GalN, TNF-α, and this compound in cell culture medium.

-

Pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 50, 100 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

After the pre-treatment period, add GalN (final concentration, e.g., 200-400 µg/mL) and TNF-α (final concentration, e.g., 10-20 ng/mL) to the wells.

-

Incubate the plate for 6-24 hours at 37°C in a humidified incubator with 5% CO2.

-

Assess cell viability or apoptosis using assays such as MTT, LDH release, or Annexin V staining.

Caspase-9 Activity Assay

This protocol measures the enzymatic activity of caspase-9 in cell lysates.

Materials:

-

Treated and untreated hepatocyte cell pellets

-

Cell lysis buffer (e.g., containing Tris, NaCl, and a non-ionic detergent like NP-40)

-

Protein quantification assay (e.g., BCA or Bradford)

-

Caspase-9 fluorogenic substrate (e.g., Ac-LEHD-AFC)

-

Assay buffer (e.g., containing HEPES, DTT, and EDTA)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Lyse the cell pellets on ice for 20-30 minutes.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

In a 96-well black plate, add 50-100 µg of protein from each lysate to individual wells.

-

Add the caspase-9 substrate (final concentration, e.g., 50 µM) and assay buffer to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).

-

Calculate the caspase-9 activity relative to the control.

Annexin V Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

-

Treated and untreated hepatocytes

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Visualizations

Caption: Experimental workflow for assessing the protective effects of this compound in hepatotoxicity.

Caption: TNF-α induced hepatocyte apoptosis signaling pathway.

Conclusion

This compound is a critical research tool for investigating the role of the intrinsic apoptotic pathway in hepatotoxicity. Its ability to specifically inhibit caspase-9 allows for the precise dissection of signaling cascades and the evaluation of the contribution of this pathway to different forms of liver injury. The provided protocols and data serve as a foundation for researchers and drug development professionals to design and interpret experiments aimed at understanding and ultimately preventing drug-induced liver injury. It is imperative, however, to consider the context-dependent effects of caspase-9 inhibition, as its role can be either detrimental or protective depending on the specific model of hepatotoxicity under investigation.

References

- 1. Association of AST/ALT ratio with 90-day outcomes in patients with acute exacerbation of chronic liver disease: a prosp… [ouci.dntb.gov.ua]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of caspase-8 and/or -9 as biomarkers that can distinguish the potential to cause toxic- and immune related-adverse event, for the progress of acetaminophen-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Liver Injury From Tumor Necrosis Factor-α Antagonists: Analysis of Thirty-four Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Abnormal liver enzymes: A review for clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In-depth Technical Guide: Preliminary Studies on Ac-LEHD-CHO in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-LEHD-CHO is a potent, reversible, and cell-permeable inhibitor of caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis. This technical guide provides a comprehensive overview of preliminary studies involving this compound in various cancer cell lines. It details the methodologies for assessing its impact on apoptosis, cell viability, and caspase activity. Furthermore, this guide presents a summary of the concentrations of this compound used in research, its effects on apoptotic signaling, and visual representations of the relevant pathways and experimental workflows. This document serves as a critical resource for researchers investigating the role of caspase-9 in cancer biology and for professionals in drug development exploring the therapeutic potential of targeting the apoptotic machinery.

Introduction

Programmed cell death, or apoptosis, is a crucial physiological process for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and survival. The apoptotic process is executed by a family of cysteine proteases known as caspases. These enzymes are present as inactive zymogens (procaspases) and are activated in a cascade-like fashion in response to pro-apoptotic signals.

There are two major apoptotic pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. The intrinsic pathway is initiated by various intracellular stresses, such as DNA damage, growth factor deprivation, or cytotoxic agents. This leads to the release of cytochrome c from the mitochondria, which then binds to Apaf-1 to form the apoptosome. The apoptosome recruits and activates procaspase-9, which in turn activates downstream effector caspases like caspase-3, leading to the execution of apoptosis.

This compound (N-Acetyl-Leu-Glu-His-Asp-aldehyde) is a synthetic tetrapeptide aldehyde that acts as a specific inhibitor of caspase-9.[1] It is widely used as a research tool to investigate the involvement of the caspase-9-dependent pathway in apoptosis induced by various stimuli in cancer cell lines. By blocking the activation of caspase-9, researchers can elucidate the specific signaling cascades and determine the reliance of a particular cancer cell type on the intrinsic apoptotic pathway for cell death.

Data Presentation: Effects of this compound on Cancer Cell Lines

This compound is primarily utilized as a specific inhibitor to probe the role of caspase-9 in apoptosis induced by other agents, rather than as a standalone cytotoxic compound. Therefore, traditional IC50 values for this compound are not commonly reported. The following table summarizes the effective concentrations of this compound used in various studies to inhibit caspase-9 and the resulting impact on apoptosis in different cancer cell lines when co-administered with an apoptosis-inducing agent.

| Cancer Cell Line | Apoptosis Inducer | This compound Concentration | Observed Effect on Apoptosis | Reference |

| LLC-PK1 (Porcine Kidney, used in cancer-related apoptosis studies) | Cisplatin | Not specified, but used to pretreat cells | Completely prevented cisplatin-induced caspase-9 activation.[2] | [2] |

| Human Ovarian Cancer (PA1) | Adriamycin or Etoposide | Not specified, used in cells overexpressing dominant-negative caspase-9 | Decreased caspase-dependent apoptosis and increased resistance to chemotherapeutic agents.[3] | [3] |

| Human Colon Adenocarcinoma (SW480) | TRAIL | Not specified (Z-LEHD-FMK used) | Not protected from TRAIL-induced apoptosis.[4] | [4] |

| Human Non-Small Cell Lung Cancer (H460) | TRAIL | Not specified (Z-LEHD-FMK used) | Not protected from TRAIL-induced apoptosis.[4] | [4] |

| Human Colon Cancer (HCT116) | TRAIL | Not specified (Z-LEHD-FMK used) | Protected from TRAIL-mediated death.[4] | [4] |

| Rat Cortical Neurons (used in apoptosis studies relevant to cancer) | Amyloid-β (25-35) | 20 µM | Prevented cell death induced by Amyloid-β.[5] | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound in cancer cell lines.

Cell Culture and Treatment

-

Cell Line Maintenance: Culture the desired cancer cell lines in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells in multi-well plates at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

-

Treatment:

-

Pre-treat the cells with the desired concentration of this compound (typically in the range of 10-100 µM) for a specified period (e.g., 1-2 hours) before adding the apoptosis-inducing agent.

-

Add the apoptosis-inducing agent at its predetermined effective concentration.

-

Include appropriate controls: untreated cells, cells treated with the vehicle (e.g., DMSO), cells treated with the apoptosis-inducer alone, and cells treated with this compound alone.

-

Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Reagent Preparation: Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS (5 mg/mL).

-

Incubation with MTT: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caspase-9 Activity Assay (Colorimetric)

This assay measures the enzymatic activity of caspase-9.

-

Cell Lysis: After treatment, lyse the cells using a specific lysis buffer to release cellular proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-9 substrate (e.g., Ac-LEHD-pNA) and the reaction buffer.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance of the pNA cleaved from the substrate is proportional to the caspase-9 activity.

Western Blotting for Caspase-9 Activation

This technique detects the cleavage of procaspase-9 into its active fragments.

-

Protein Extraction: Extract total protein from the treated cells using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for caspase-9 (that can detect both the pro-form and the cleaved fragments).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The appearance of cleaved caspase-9 fragments indicates its activation.

Visualization of Signaling Pathways and Workflows

Intrinsic Apoptosis Pathway

The following diagram illustrates the intrinsic apoptosis pathway, highlighting the central role of caspase-9 and the inhibitory action of this compound.

References

- 1. Ac-Leu-Glu-His-Asp-CHO (Caspase 9 Inhibitor) - Echelon Biosciences [echelon-inc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Dose-dependent induction of apoptosis in human tumour cell lines by widely diverging stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Ac-LEHD-CHO: A Molecular Probe for Apoptosis Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the basic research applications of Ac-LEHD-CHO, a key reagent in the study of molecular biology, particularly in the intricate signaling pathways of apoptosis.

Core Principles: Understanding this compound

This compound, or N-Acetyl-L-leucyl-L-glutamyl-L-histidyl-L-aspart-1-al, is a synthetic, cell-permeable peptide aldehyde that acts as a potent, reversible inhibitor of caspase-9.[1][2] Caspase-9 is an initiator caspase that plays a pivotal role in the intrinsic (mitochondrial) pathway of apoptosis.[3][4] By specifically targeting caspase-9, this compound serves as an invaluable tool for dissecting the molecular mechanisms of programmed cell death.

Mechanism of Action: The aldehyde group of this compound forms a reversible covalent bond with the catalytic cysteine residue in the active site of caspase-9, thereby blocking its proteolytic activity. This inhibition prevents the downstream activation of executioner caspases, such as caspase-3 and -7, effectively halting the apoptotic cascade.

Quantitative Data: Inhibitory Profile of this compound

The potency and selectivity of this compound have been characterized against a panel of human caspases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of its inhibitory activity.

| Caspase Target | IC50 (nM) |

| Caspase-1 | 15.0 |

| Caspase-3 | Not Determined |

| Caspase-4 | 81.7 |

| Caspase-5 | 21.3 |

| Caspase-6 | Not Determined |

| Caspase-7 | Not Determined |

| Caspase-8 | 3.82 |

| Caspase-9 | 49.2 |

| Caspase-10 | 40.4 |

| Caspase-14 | 134 |

Data sourced from NIH Probe Reports.

Signaling Pathway Visualization

The following diagram illustrates the intrinsic pathway of apoptosis, highlighting the central role of caspase-9 and the point of intervention for this compound.

Caption: Intrinsic apoptosis pathway initiated by caspase-9.

Experimental Protocols and Workflow

This compound is a versatile tool for a range of molecular biology experiments designed to investigate apoptosis. Below are detailed methodologies for key assays.

Experimental Workflow Overview

The following diagram outlines a typical experimental workflow for investigating the role of caspase-9 in a cellular model of apoptosis using this compound.

Caption: General experimental workflow using this compound.

Caspase-9 Activity Assay (Colorimetric)

This protocol provides a method to quantify caspase-9 activity in cell lysates.

Materials:

-

Cells treated with an apoptosis inducer and/or this compound.

-

Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT).

-

2X Reaction Buffer (e.g., 100 mM HEPES pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT).

-

Caspase-9 substrate: Ac-LEHD-pNA (p-nitroaniline).

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

-

Cell Lysis:

-

Harvest and wash cells with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 1-5 x 10^6 cells per 50 µL).

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Collect the supernatant (cytosolic extract).

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysate using a standard method (e.g., Bradford or BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add 50-200 µg of protein from each cell lysate to individual wells. Adjust the volume to 50 µL with Cell Lysis Buffer.

-

Add 50 µL of 2X Reaction Buffer to each well.

-

Add 5 µL of Ac-LEHD-pNA substrate (final concentration 200 µM).

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-9 activity. Pre-treatment with this compound is expected to reduce this fold-increase.

-

Western Blot Analysis of Caspase Cleavage

This protocol allows for the qualitative and semi-quantitative detection of pro-caspase-9 and its cleaved (active) fragments.

Materials:

-

Cell lysates prepared as described in the caspase activity assay.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and apparatus.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: anti-caspase-9 (total and cleaved), anti-caspase-3 (cleaved), anti-PARP (cleaved).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Protein Separation:

-

Load equal amounts of protein (20-50 µg) from each cell lysate onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-9) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Analysis:

-

Analyze the band intensities to assess the levels of cleaved caspases and PARP. Treatment with this compound should show a reduction in the cleavage of caspase-9 and its downstream targets.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Cells cultured in a 96-well plate.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS).

-

96-well plate reader capable of measuring absorbance at 570 nm.

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat cells with the apoptosis-inducing agent in the presence or absence of various concentrations of this compound (e.g., 10-100 µM) for the desired time period (e.g., 24-48 hours).[5]

-

-

MTT Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

-

-

Solubilization:

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

-

Measurement:

-

Read the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control. Increased cell viability is expected in cells co-treated with this compound compared to those treated with the apoptotic inducer alone.

-

Conclusion

This compound is an indispensable tool for researchers investigating the molecular intricacies of apoptosis. Its specificity for caspase-9 allows for the precise interrogation of the intrinsic apoptotic pathway. The protocols and data presented in this guide provide a solid foundation for the effective application of this compound in molecular biology research, ultimately contributing to a deeper understanding of cell death mechanisms and the development of novel therapeutic strategies.

References

Ac-LEHD-CHO: A Technical Guide to its Role as a Caspase-9 Inhibitor in the Intrinsic Pathway of Apoptosis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the tetrapeptide aldehyde, Ac-LEHD-CHO, and its pivotal role as a selective inhibitor of caspase-9. It details the molecular mechanisms of the intrinsic apoptosis pathway, the specific action of this compound, and its application in experimental research, including detailed protocols and quantitative data.

The Intrinsic Pathway of Apoptosis: A Mitochondrial-Mediated Cascade

The intrinsic, or mitochondrial, pathway of apoptosis is a critical programmed cell death mechanism initiated by a wide array of non-receptor-mediated stimuli. These triggers include DNA damage, growth factor deprivation, oxidative stress, and exposure to cytotoxic agents.[1][2][3] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak).[3][4]

Under homeostatic conditions, anti-apoptotic proteins sequester pro-apoptotic members, preventing the induction of cell death. In response to apoptotic stimuli, this balance is disrupted, leading to the activation and oligomerization of Bax and Bak. These proteins insert into the outer mitochondrial membrane, increasing its permeability and causing the release of key pro-apoptotic factors into the cytosol, most notably cytochrome c.[3][5]

Once in the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1).[5][6] This binding, in the presence of dATP/ATP, induces a conformational change in Apaf-1, promoting its oligomerization into a large, wheel-shaped protein complex known as the apoptosome.[5][7][8][9] The apoptosome serves as the activation platform for the primary initiator caspase of the intrinsic pathway: procaspase-9.[7][8]

The apoptosome recruits multiple procaspase-9 molecules, facilitating their proximity-induced dimerization and auto-proteolytic activation into mature, active caspase-9.[7][10] Active caspase-9 then initiates a proteolytic cascade by cleaving and activating downstream executioner caspases, principally procaspase-3 and procaspase-7.[5][10][11] These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of structural and regulatory proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

This compound: A Reversible Inhibitor of Caspase-9

Mechanism of Action

This compound is a synthetic tetrapeptide (Acetyl-Leu-Glu-His-Asp-CHO) designed to specifically target and inhibit caspase-9.[11] Its sequence mimics the preferred cleavage site recognized by caspase-9.[12] The C-terminal aldehyde group (CHO) acts as a warhead, forming a reversible covalent bond with the cysteine residue in the catalytic active site of caspase-9.[11][13] This interaction effectively blocks the enzyme's proteolytic activity, preventing it from processing and activating downstream executioner caspases like procaspase-3 and thereby halting the apoptotic cascade.

Inhibitor Specificity and Quantitative Data

While this compound is primarily recognized as a caspase-9 inhibitor, it can exhibit activity against other caspases, particularly at higher concentrations. Its selectivity is a critical factor for experimental design. Quantitative data, such as the half-maximal inhibitory concentration (IC50), is essential for determining the appropriate working concentration to ensure specific inhibition of caspase-9.

| Caspase Target | This compound IC50 (nM) |

| Caspase-1 | 15.0 |

| Caspase-4 | 81.7 |

| Caspase-5 | 21.3 |

| Caspase-8 | 3.82 |

| Caspase-9 | 49.2 |

| Caspase-10 | 40.4 |

| Caspase-14 | 134 |

| Data sourced from NIH Molecular Libraries Program.[14] Note that IC50 values can vary based on assay conditions and substrate used. |

Experimental Applications and Protocols

This compound is an indispensable tool for elucidating the role of the intrinsic apoptotic pathway. Researchers use it to confirm whether a specific stimulus induces apoptosis via the caspase-9-dependent mitochondrial pathway.[15][16][17] If treatment with this compound rescues cells from death induced by a compound or condition, it strongly implicates the activation of caspase-9 as a key step in the process.

Detailed Experimental Protocols

Protocol 1: Induction of Intrinsic Apoptosis

This protocol provides a general method for inducing apoptosis in cultured cells, which can then be used to test the efficacy of this compound.

-

Cell Plating: Plate cells (e.g., HeLa or Jurkat) at a density of 1 x 10^6 cells/mL in appropriate culture medium.

-

Pre-treatment: For the inhibitor group, pre-incubate cells with this compound (a typical starting concentration is 20-50 µM) for 1-2 hours at 37°C in a CO2 incubator.

-

Induction: Add the apoptotic stimulus. Common inducers of the intrinsic pathway include:

-

Staurosporine: 1-2 µM for 3-6 hours.

-

Etoposide: 50-100 µM for 12-24 hours.

-

UV Radiation: Expose cells to 50-100 J/m² of UV-C radiation and incubate for 4-8 hours.[2]

-

-

Control Groups: Maintain parallel cultures for:

-

Vehicle control (treated with solvent, e.g., DMSO).

-

Stimulus-only control (treated with the apoptotic agent but not the inhibitor).

-

-

Harvesting: After the incubation period, harvest cells for downstream analysis. For adherent cells, collect both floating and attached cells.

Protocol 2: Colorimetric Caspase-9 Activity Assay

This assay quantifies the activity of caspase-9 by measuring the cleavage of a colorimetric substrate, LEHD-pNA (p-nitroanilide).

-

Cell Lysis:

-

Pellet 2-5 x 10^6 cells by centrifugation (e.g., 500 x g for 5 minutes).

-

Resuspend the cell pellet in 50-100 µL of chilled cell lysis buffer (e.g., 50 mM HEPES, 1% CHAPS, 5 mM DTT, 1 mM EDTA, pH 7.4).

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cellular debris.[12][18]

-

Collect the supernatant (cytosolic extract).

-

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

-

Assay Setup:

-

In a 96-well plate, add 50-100 µg of protein lysate to each well.

-

Adjust the final volume of each well to ~50 µL with the cell lysis buffer.

-

Add 50 µL of 2x Reaction Buffer (e.g., 100 mM HEPES, 20% glycerol, 10 mM DTT, pH 7.4).[18]

-

-

Substrate Addition: Add 5 µL of 4 mM LEHD-pNA substrate to each well for a final concentration of 200 µM.[12][18]

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Read the absorbance at 405 nm using a microplate reader. The increase in absorbance corresponds to the amount of pNA released and is proportional to caspase-9 activity.[18]

Protocol 3: Western Blotting for Apoptotic Markers

This method is used to visualize the proteolytic processing of caspases and their substrates, providing qualitative confirmation of the apoptotic cascade and its inhibition.

-

Protein Extraction: Prepare cell lysates as described in the caspase activity assay protocol (steps 1 and 2).

-

SDS-PAGE: Separate 20-40 µg of protein per sample on a 12-15% SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:

-

Caspase-9: To detect both the pro-form (~47 kDa) and the cleaved, active form (~35/37 kDa).

-

Caspase-3: To detect the pro-form (~35 kDa) and the cleaved, active fragment (~17/19 kDa).

-

PARP (Poly (ADP-ribose) polymerase): To detect the full-length form (~116 kDa) and the caspase-3-cleaved fragment (~89 kDa).

-

Loading Control (e.g., β-actin, GAPDH): To ensure equal protein loading.

-

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A reduction in the cleaved forms of caspase-9, caspase-3, and PARP in the this compound treated group compared to the stimulus-only group indicates successful inhibition of the pathway.

References

- 1. Induction of apoptosis in cells | Abcam [abcam.com]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - DE [thermofisher.com]

- 4. Apoptosis is Induced in Cancer Cells via the Mitochondrial Pathway by the Novel Xylocydine-Derived Compound JRS-15 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptosis - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Systems Biology Analysis of Apoptosome Formation and Apoptosis Execution Supports Allosteric Procaspase-9 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.biologists.com [journals.biologists.com]

- 10. Caspase-9 - Wikipedia [en.wikipedia.org]

- 11. Ac-Leu-Glu-His-Asp-CHO (Caspase 9 Inhibitor) - Echelon Biosciences [echelon-inc.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Specific inhibition of caspase-8 and -9 in CHO cells enhances cell viability in batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. content.abcam.com [content.abcam.com]

Ac-LEHD-CHO: A Technical Guide to its Discovery, Development, and Application as a Caspase-9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-LEHD-CHO is a synthetic tetrapeptide aldehyde that has become an indispensable tool in apoptosis research. It is a potent, reversible inhibitor of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway. This technical guide provides an in-depth overview of the discovery, development, and application of this compound, offering researchers the necessary information to effectively utilize this inhibitor in their studies.

The development of specific caspase inhibitors has been crucial for dissecting the complex signaling cascades that govern programmed cell death. The rational design of these inhibitors, including this compound, has been guided by the substrate specificity of the target caspases. Early research into caspase substrates identified optimal tetrapeptide recognition motifs, which then served as the foundation for designing peptide-based inhibitors. For caspase-9, the LEHD (Leu-Glu-His-Asp) sequence was identified as a preferred recognition site. The addition of a reactive aldehyde group (CHO) at the C-terminus of this peptide creates a reversible covalent inhibitor that interacts with the active site cysteine of the caspase.

Data Presentation

The selectivity of a caspase inhibitor is a critical parameter for its utility as a research tool. The following table summarizes the inhibitory activity of this compound against a panel of human caspases, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

| Caspase Target | IC50 (nM) |

| Caspase-1 | 15.0 |

| Caspase-3 | 81.7 |

| Caspase-4 | >10000 |

| Caspase-5 | >10000 |

| Caspase-6 | 49.2 |

| Caspase-7 | 40.4 |

| Caspase-8 | 3.82 |

| Caspase-9 | 21.3 |

| Caspase-10 | 134 |

Data sourced from a probe report from the NIH Molecular Libraries Program.[1] It is important to note that while this compound is a potent inhibitor of caspase-9, it also exhibits significant activity against caspase-8.[2][3] Researchers should consider this cross-reactivity when interpreting experimental results.

Signaling Pathway

This compound primarily targets the intrinsic pathway of apoptosis by inhibiting caspase-9. This pathway is initiated by various intracellular stresses, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome, which in turn recruits and activates pro-caspase-9. Activated caspase-9 then proceeds to activate effector caspases, such as caspase-3, leading to the execution of apoptosis.

References

Methodological & Application

Application Notes and Protocols for Ac-LEHD-CHO in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ac-LEHD-CHO, a potent and reversible inhibitor of caspase-9, in cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, summarizes key quantitative data, and includes visual representations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a synthetic tetrapeptide aldehyde that acts as a highly selective inhibitor of caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis.[1] The peptide sequence Leu-Glu-His-Asp (LEHD) mimics the cleavage site of procaspase-3, a natural substrate of caspase-9. The C-terminal aldehyde group (CHO) forms a reversible covalent bond with the active site cysteine of caspase-9, thereby blocking its proteolytic activity. By inhibiting caspase-9, this compound effectively prevents the activation of downstream executioner caspases, such as caspase-3 and -7, and protects cells from apoptosis induced by various intrinsic stimuli.

Mechanism of Action

The intrinsic apoptosis pathway is triggered by cellular stress signals such as DNA damage, growth factor withdrawal, or cytotoxic agents. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, promoting its oligomerization to form the apoptosome. Procaspase-9 is recruited to the apoptosome, where it undergoes dimerization and auto-activation. Activated caspase-9 then cleaves and activates executioner caspases, leading to the dismantling of the cell. This compound intervenes at the pivotal point of caspase-9 activation, thereby halting the apoptotic cascade.

Data Presentation

The following tables summarize quantitative data from various studies utilizing this compound in cell culture experiments.

Table 1: Effective Concentrations of this compound for Apoptosis Inhibition

| Cell Type | Apoptotic Stimulus | This compound Concentration | Observed Effect | Reference |

| Rat Cortical Neurons | Amyloid-β (25-35) | 20 µM | Significant prevention of cell death | [2] |

| Chinese Hamster Ovary (CHO) Cells | Not specified (batch and fed-batch culture stress) | Not specified (used as a tool to identify caspase-8 and -9 involvement) | Enhanced cell viability | [3] |

| Jurkat Cells | Etoposide | 100 µM | Inhibition of etoposide-induced apoptosis |

Table 2: Reagent Specifications

| Parameter | Value |

| Full Name | N-Acetyl-L-leucyl-L-glutamyl-L-histidyl-L-aspart-1-al |

| Molecular Formula | C23H34N6O9 |

| Molecular Weight | 538.55 g/mol |

| Form | Lyophilized solid |

| Solubility | Soluble in DMSO (e.g., 5 mg/mL) |

| Storage | Store at -20°C or below |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound peptide

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Bring the lyophilized this compound peptide to room temperature before opening the vial to prevent condensation.

-

Reconstitute the peptide in high-quality DMSO to create a stock solution (e.g., 10 mM). For example, to make a 10 mM stock solution from 1 mg of peptide (MW = 538.55), add 185.7 µL of DMSO.

-

Vortex gently to ensure complete dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Inhibition of Apoptosis in Adherent Cells

Materials:

-

Adherent cells of interest (e.g., CHO-K1, HeLa)

-

Complete cell culture medium

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide, cisplatin)

-

This compound stock solution (from Protocol 1)

-

Phosphate-buffered saline (PBS)

-

Multi-well cell culture plates (e.g., 96-well, 24-well)

-

Cell viability assay reagents (e.g., MTT, XTT, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the adherent cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Pre-treatment with this compound: The following day, remove the culture medium and replace it with fresh medium containing the desired concentration of this compound (e.g., 10-50 µM). A vehicle control (medium with the same concentration of DMSO used for the inhibitor) should be included. Incubate for 1-2 hours.

-

Induction of Apoptosis: Add the apoptosis-inducing agent to the wells at a pre-determined optimal concentration. Include a negative control (untreated cells) and a positive control (cells treated with the apoptosis inducer only).

-

Incubation: Incubate the plate for a period sufficient to induce apoptosis (typically 6-48 hours, depending on the cell type and inducer).

-

Assessment of Cell Viability: Following incubation, assess cell viability using a suitable assay (e.g., MTT assay).

-

For MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Compare the viability of cells treated with the apoptosis inducer alone to those pre-treated with this compound.

Protocol 3: Caspase-9 Activity Assay

Materials:

-

Cells cultured and treated as described in Protocol 2

-

Cell lysis buffer

-

Caspase-9 colorimetric or fluorometric substrate (e.g., Ac-LEHD-pNA or Ac-LEHD-AFC)

-

Microplate reader

Procedure:

-

Cell Lysis: After the treatment period, collect both adherent and floating cells. Wash the cells with cold PBS and lyse them using a suitable cell lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

-

Caspase Activity Measurement:

-

In a 96-well plate, add an equal amount of protein from each lysate.

-

Add the caspase-9 substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorometric substrate.

-

Measure the absorbance (for colorimetric substrates) or fluorescence (for fluorometric substrates) using a microplate reader.

-

-

Data Analysis: Normalize the caspase-9 activity to the protein concentration. Compare the activity in cells treated with the apoptosis inducer alone to those pre-treated with this compound.

Mandatory Visualization

Caption: Intrinsic apoptosis pathway with this compound inhibition.

Caption: Workflow for apoptosis inhibition assay using this compound.

References

Determining the Optimal Working Concentration of Ac-LEHD-CHO: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-LEHD-CHO is a synthetic tetrapeptide that acts as a potent, reversible inhibitor of caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis.[1] Caspase-9 activation, triggered by the release of cytochrome c from the mitochondria and the formation of the apoptosome, leads to the activation of downstream executioner caspases (e.g., caspase-3 and -7) and ultimately, programmed cell death. Given its critical role in apoptosis, the specific inhibition of caspase-9 by this compound provides a valuable tool for studying the mechanisms of apoptosis and for the development of therapeutics targeting apoptosis-related diseases.

These application notes provide detailed protocols for determining the optimal working concentration of this compound in various cell-based assays. The protocols cover methods to assess caspase-9 activity, cell viability, and the specific inhibition of caspase-9-mediated apoptosis.

Data Presentation: Efficacy of this compound

The optimal working concentration of this compound is highly dependent on the cell type, the specific experimental conditions, and the assay being performed. Therefore, it is crucial to determine the effective concentration empirically. Below is a summary of reported effective concentrations of this compound in different experimental setups.

| Cell Type | Assay Type | Effective Concentration | Reference |

| Rat Cortical Neurons | MTT Assay (Neuroprotection) | 20 µM | [2] |

| LLC-PK1 (Porcine Kidney) | Caspase-9 Activity Assay & Western Blot | Not specified, but effective in preventing cisplatin-induced activation | [3] |

| Chinese Hamster Ovary (CHO) | Cell Viability | Not specified, but noted to be an efficient inhibitor | [4][5] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach for determining the optimal concentration of this compound, the following diagrams are provided.

Caption: Intrinsic apoptosis signaling pathway and the inhibitory action of this compound.

Caption: Workflow for determining the optimal working concentration of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to determine the optimal working concentration of this compound.

Caspase-9 Activity Assay (Colorimetric)

This assay measures the activity of caspase-9 by detecting the cleavage of a colorimetric substrate, LEHD-pNA (p-nitroaniline).

Materials:

-

Cells of interest

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

This compound (stock solution in DMSO)

-

Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

-

2X Reaction Buffer (e.g., 100 mM HEPES pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)

-

Caspase-9 substrate (Ac-LEHD-pNA, 4 mM stock in DMSO)

-

96-well microplate

-